molecular formula C7H8BClO4S B11757988 (5-Chloro-2-methanesulfonylphenyl)boronic acid

(5-Chloro-2-methanesulfonylphenyl)boronic acid

Cat. No.: B11757988
M. Wt: 234.47 g/mol
InChI Key: WZEQQRDBOUXJKK-UHFFFAOYSA-N
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Description

(5-Chloro-2-methanesulfonylphenyl)boronic acid is an organoboron compound with the chemical formula C7H8BClO4S. It is a boronic acid derivative that features a chloro and methanesulfonyl group attached to a phenyl ring. This compound is of interest due to its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methanesulfonylphenyl)boronic acid typically involves the reaction of 5-chloro-2-methanesulfonylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity. The use of automated reactors and continuous flow systems may also be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methanesulfonylphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound. Oxidation and reduction reactions yield various oxidized or reduced derivatives of the original compound .

Scientific Research Applications

(5-Chloro-2-methanesulfonylphenyl)boronic acid has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling to form carbon-carbon bonds.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action for (5-Chloro-2-methanesulfonylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex, followed by transmetalation and reductive elimination to form the biaryl product. The chloro and methanesulfonyl groups influence the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Chlorophenylboronic acid
  • 2-Methanesulfonylphenylboronic acid

Uniqueness

(5-Chloro-2-methanesulfonylphenyl)boronic acid is unique due to the presence of both chloro and methanesulfonyl groups, which provide distinct electronic and steric properties. These groups can enhance the reactivity and selectivity in cross-coupling reactions compared to similar compounds .

Properties

Molecular Formula

C7H8BClO4S

Molecular Weight

234.47 g/mol

IUPAC Name

(5-chloro-2-methylsulfonylphenyl)boronic acid

InChI

InChI=1S/C7H8BClO4S/c1-14(12,13)7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3

InChI Key

WZEQQRDBOUXJKK-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)S(=O)(=O)C)(O)O

Origin of Product

United States

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